3-(1H-Indol-4-YL)propanoic acid

Overview

Description

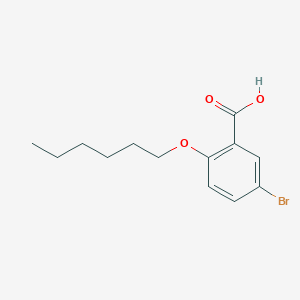

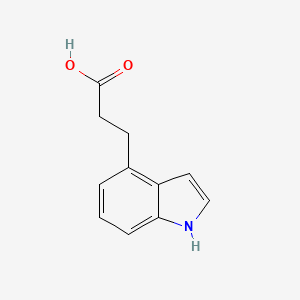

3-(1H-Indol-4-YL)propanoic acid, also known as 1H-Indole-3-propanoic acid or Indole-3-propionic acid (IPA), is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is a deamination product of Tryptophan that protects the hippocampus from ischemic damage and oxidative stress .

Molecular Structure Analysis

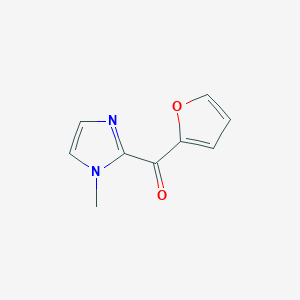

The molecular structure of 3-(1H-Indol-4-YL)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .Scientific Research Applications

3-(1H-Indol-4-YL)propanoic acid: Scientific Research Applications

Metabolic Benefits: 3-(1H-Indol-4-YL)propanoic acid has been shown to improve blood glucose levels and increase insulin sensitivity. It can also inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Antioxidant Properties: This compound does not affect ROS (reactive oxygen species) production in BAE-1 cells, suggesting it has potential as an antioxidant .

Plant Growth Regulation: As a derivative of indole, this compound is related to indole-3-acetic acid, a plant hormone that induces cell elongation in plant stems .

Antiviral Activity: Indole derivatives, including 3-(1H-Indol-4-YL)propanoic acid, have shown antiviral properties .

Anticancer Activity: These compounds have been researched for their potential anticancer activities .

Anti-HIV Activity: Research has indicated that indole derivatives can have anti-HIV effects .

Antimicrobial and Antitubercular Activities: The antimicrobial and antitubercular activities of indole derivatives make them of interest in the development of new treatments .

Antidiabetic and Antimalarial Activities: These compounds also show promise in antidiabetic and antimalarial applications .

Mechanism of Action

Target of Action

3-(1H-Indol-4-YL)propanoic acid, also known as Indole-3-propionic acid (IPA), is a bioactive compound that has been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of IPA is complex and depends on the specific biological context. It is known that ipa interacts with its targets, leading to various changes in cellular processes . For example, it has been reported that IPA targets amino acid biosynthesis . The interaction of IPA with its targets can lead to a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

IPA is involved in several biochemical pathways. It is produced by the human gut microbiota and is a product of the degradation of tryptophan in higher plants . The affected pathways and their downstream effects are diverse, reflecting the broad range of biological activities of IPA .

Pharmacokinetics

It is known that ipa is produced by the human gut microbiota and can be detected in the blood plasma of the host This suggests that IPA may have good bioavailability

Result of Action

The molecular and cellular effects of IPA’s action are diverse, reflecting its broad range of biological activities. For example, IPA has been reported to have anti-inflammatory and antioxidant properties . In addition, IPA has been shown to have therapeutic potential in the treatment of Alzheimer’s disease . The specific effects of IPA’s action depend on the biological context and the specific targets it interacts with.

Action Environment

The action of IPA can be influenced by various environmental factors. For instance, the production of IPA by the gut microbiota can be affected by the composition of the gut microbiota, which can be influenced by diet and other environmental factors . Furthermore, the efficacy and stability of IPA can be affected by various factors, including pH and temperature.

Safety and Hazards

3-(1H-Indol-4-YL)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(1H-indol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDGXAHLYAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495889 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Indol-4-YL)propanoic acid | |

CAS RN |

65690-95-1 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)